1,3-Bis(4-bromophenyl)-2-chloropropane-1,3-dione
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Overview
Description
1,3-Bis(4-bromophenyl)-2-chloropropane-1,3-dione is an organic compound characterized by the presence of bromine and chlorine atoms attached to a propane-1,3-dione backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1,3-Bis(4-bromophenyl)-2-chloropropane-1,3-dione typically involves the reaction of 4-bromobenzaldehyde with chloroacetyl chloride in the presence of a base such as pyridine. The reaction proceeds through a series of steps, including the formation of an intermediate, which is then subjected to further reactions to yield the final product. The reaction conditions often require controlled temperatures and the use of solvents like dichloromethane to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: 1,3-Bis(4-bromophenyl)-2-chloropropane-1,3-dione undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products.
Condensation Reactions: It can participate in condensation reactions with other compounds to form larger molecules.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium iodide in acetone can be used to replace bromine atoms with iodine.
Oxidation Reactions: Oxidizing agents like potassium permanganate can be employed to oxidize the compound.
Reduction Reactions: Reducing agents such as lithium aluminum hydride can be used to reduce the compound.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different halogen atoms, while oxidation and reduction reactions can produce various oxidized or reduced forms of the compound.
Scientific Research Applications
1,3-Bis(4-bromophenyl)-2-chloropropane-1,3-dione has several scientific research applications, including:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Material Science: The compound is used in the development of new materials with specific properties, such as polymers and resins.
Medicinal Chemistry: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Biological Studies: The compound is studied for its interactions with biological molecules and potential biological activities.
Mechanism of Action
The mechanism of action of 1,3-Bis(4-bromophenyl)-2-chloropropane-1,3-dione involves its interaction with specific molecular targets. The presence of bromine and chlorine atoms allows the compound to participate in various chemical reactions, which can affect biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
1,3-Bis(4-bromophenyl)propane: This compound is structurally similar but lacks the chlorine atom.
1,3-Bis(4-bromophenyl)acetone: Another similar compound with a different functional group.
Uniqueness: 1,3-Bis(4-bromophenyl)-2-chloropropane-1,3-dione is unique due to the presence of both bromine and chlorine atoms, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Properties
IUPAC Name |
1,3-bis(4-bromophenyl)-2-chloropropane-1,3-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9Br2ClO2/c16-11-5-1-9(2-6-11)14(19)13(18)15(20)10-3-7-12(17)8-4-10/h1-8,13H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBCUPPCOJWRGIW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C(C(=O)C2=CC=C(C=C2)Br)Cl)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9Br2ClO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.49 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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